Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride
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Overview
Description
Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride is a complex organic compound that features a benzoate ester linked to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride typically involves multi-step organic reactions. One common method includes the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 3-hydroxybenzoate. This intermediate is then acetylated using acetic anhydride to yield methyl 3-acetyloxybenzoate. The final step involves the nucleophilic substitution of the acetylated ester with piperidine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzoate ester can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(piperidin-1-ylmethyl)benzoate: Lacks the acetyl group, resulting in different chemical properties and reactivity.
Uniqueness
Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride is unique due to the presence of both the acetyl and piperidine groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
5432-82-6 |
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Molecular Formula |
C16H22ClNO4 |
Molecular Weight |
327.80 g/mol |
IUPAC Name |
methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C16H21NO4.ClH/c1-12(18)21-15-9-13(8-14(10-15)16(19)20-2)11-17-6-4-3-5-7-17;/h8-10H,3-7,11H2,1-2H3;1H |
InChI Key |
OSZHHJWHHGMLGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)OC)CN2CCCCC2.Cl |
Origin of Product |
United States |
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